methyl 1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes benzoyl, ethoxycarbonyl, and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-benzoyl-1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate include other benzoyl and ethoxycarbonyl derivatives, as well as compounds with similar pyrrole structures.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO8 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl (3E)-1-(4-ethoxycarbonylphenyl)-2-hydroxy-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H19NO8/c1-3-31-20(27)14-9-11-15(12-10-14)23-19(26)18(25)16(22(23,29)21(28)30-2)17(24)13-7-5-4-6-8-13/h4-12,24,29H,3H2,1-2H3/b17-16- |
InChI Key |
IIOMFZNIEGZOJE-MSUUIHNZSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(\C3=CC=CC=C3)/O)/C2(C(=O)OC)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC=CC=C3)O)C2(C(=O)OC)O |
Origin of Product |
United States |
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